alpha-Hydroxy myristic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H28O3 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(2S)-2-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 |
InChI Key |
JYZJYKOZGGEXSX-ZDUSSCGKSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymology of Alpha Hydroxy Myristic Acid
Microbial Biosynthesis Pathways
The synthesis of alpha-hydroxy myristic acid, also known as 2-hydroxytetradecanoic acid, is accomplished through distinct microbial pathways. biosynth.comfoodb.ca These processes are critical in various biological contexts, from the structural modification of bacterial membranes to the production of hydroxylated fatty acids by diverse microorganisms.
Gram-Negative Bacterial Systems and Lipid A Incorporation
In certain Gram-negative bacteria, such as Salmonella typhimurium and Pseudomonas aeruginosa, this compound is incorporated into the lipid A component of lipopolysaccharide (LPS). nih.govmdpi.com This modification involves the hydroxylation of a myristate chain already attached to the lipid A structure.
The biosynthesis of this S-2-hydroxymyristate-modified lipid A is an oxygen-dependent process. nih.gov The enzyme responsible for this reaction is LpxO, a novel Fe(II)/α-ketoglutarate-dependent dioxygenase. nih.govmicrobiologyresearch.org Studies using ¹⁸O₂ have confirmed the direct incorporation of molecular oxygen into the fatty acid chain, a hallmark of dioxygenase activity. nih.govmdpi.com The LpxO enzyme is believed to act on a late-stage precursor, likely the fully acylated Kdo₂-lipid A, modifying the structure after the main assembly of lipid A is complete. mdpi.com The expression of the lpxO gene in Escherichia coli, which normally lacks this gene, is sufficient to induce the formation of 2-hydroxymyristate-containing lipid A, confirming its central role in this pathway. nih.gov This modification can influence the physical properties of the outer membrane and is associated with bacterial pathogenesis. microbiologyresearch.org
Prokaryotic and Eukaryotic Enzymatic Production
Beyond its role in lipid A, this compound and other hydroxy fatty acids are produced by a range of prokaryotic and eukaryotic organisms through different enzymatic systems.
In prokaryotes, particularly bacteria from genera such as Bacillus and Sphingomonas, the production is often catalyzed by the cytochrome P450 peroxygenase (CYP152) family of enzymes. ebi.ac.uknih.gov These enzymes utilize hydrogen peroxide (H₂O₂) as an oxidant to hydroxylate fatty acids. nih.gov For instance, Bacillus subtilis produces CYP152A1 (P450BSβ), which can hydroxylate myristic acid. ebi.ac.uknih.gov
In eukaryotes, the synthesis of 2-hydroxy fatty acids is linked to sphingolipid metabolism. In the yeast Saccharomyces cerevisiae, the protein Mpo1, an Fe²⁺-dependent dioxygenase, is involved in the α-oxidation of 2-hydroxy long-chain fatty acids. researchgate.net In plants like Arabidopsis thaliana, two homologs of yeast Mpo1, named MHP1 and MHL, are involved in the synthesis of odd-chain fatty acids, likely through the degradation of 2-hydroxy fatty acids. researchgate.net Furthermore, plants possess sphingolipid fatty acid 2-hydroxylases (FAH1 and FAH2) that synthesize these 2-hydroxy fatty acids, which are crucial components of plant sphingolipids. researchgate.net Eukaryotic microalgae also possess complex fatty acid synthesis pathways, though the specific production of this compound is less characterized compared to that of polyunsaturated fatty acids. frontiersin.org
Key Enzymes and Their Catalytic Mechanisms
The enzymatic production of this compound is primarily driven by specific classes of enzymes, with cytochrome P450 peroxygenases being among the most studied in this context.
Cytochrome P450 Peroxygenases (CYP152 Family)
The CYP152 family represents a unique group of cytochrome P450 enzymes that function as peroxygenases. nih.govacs.org Unlike typical P450 monooxygenases that require NAD(P)H and redox partners, these microbial enzymes use H₂O₂ directly as both the oxygen and electron donor via a "peroxide shunt" pathway. nih.govportlandpress.com This characteristic makes them efficient biocatalysts for fatty acid modification. nih.gov Their primary functions include the hydroxylation of fatty acids at the α- and β-positions and, in some cases, oxidative decarboxylation to produce terminal alkenes. acs.orgacs.org
Substrate Specificity and Regioselectivity of Hydroxylation
The substrate specificity and regioselectivity of hydroxylation are defining features of different CYP152 family members. These enzymes typically act on a range of medium-to-long-chain fatty acids (C10–C20). nih.gov
Several enzymes within this family exhibit a strong preference for producing alpha-hydroxy fatty acids. For example, P450SPα (CYP152B1) from Sphingomonas paucimobilis and P450Exα from Exiguobacterium sp. show high regioselectivity for α-hydroxylation. ebi.ac.ukrsc.org P450CLA from Candidatus Cloacimonetes acidaminovorans also yields α-hydroxylation products exclusively. acs.org In contrast, other enzymes like P450BSβ (CYP152A1) from Bacillus subtilis and OleTJE from Jeotgalicoccus sp. produce a mixture of α- and β-hydroxylated products, alongside other metabolites. ebi.ac.ukacs.org The stereoselectivity is also notable, with enzymes like P450SPα and P450Exα preferentially forming the (S)-enantiomer of the alpha-hydroxy acid. rsc.org
The table below summarizes the activity of various CYP152 enzymes on myristic acid and other fatty acids, highlighting their distinct product profiles.
| Enzyme | Source Organism | Substrate(s) | Primary Product(s) |
| P450SPα (CYP152B1) | Sphingomonas paucimobilis | Fatty acids (e.g., Myristic Acid) | Exclusive α-hydroxylation. ebi.ac.uknih.gov |
| P450BSβ (CYP152A1) | Bacillus subtilis | Myristic Acid, other long-chain fatty acids | α- and β-hydroxy fatty acids. ebi.ac.uknih.gov |
| OleTJE (CYP152L1) | Jeotgalicoccus sp. | Long-chain fatty acids | Terminal olefins (decarboxylation), α- and β-hydroxy fatty acids. acs.orgnih.gov |
| CYP-Aa162 | Alicyclobacillus acidocaldarius | C10-C20 fatty acids (Lauric acid preferred) | Primarily hydroxylation products. nih.gov |
| CYP-Sm46Δ29 | Stenotrophomonas maltophilia | C10-C20 fatty acids (Lauric, Myristic acid) | Primarily decarboxylation products (alkenes). nih.gov |
| P450Exα | Exiguobacterium sp. | Myristic acid, medium-chain fatty acids | High regio- and stereoselectivity for (S)-α-hydroxylation. rsc.org |
Oxidative Decarboxylation Reactions and Metabolic Intermediates
In addition to hydroxylation, a key catalytic function of some CYP152 enzymes is the oxidative decarboxylation of fatty acids, which results in the formation of terminal alkenes (1-alkenes) with one less carbon atom than the substrate. nih.govportlandpress.com This reaction competes with hydroxylation, and the balance between the two pathways is enzyme- and substrate-dependent. nih.gov The enzyme OleTJE is particularly known for its high decarboxylase activity. nih.gov
The catalytic cycle involves highly reactive iron-oxo species. nih.gov The formation of a ferryl (iron(IV)-oxo) intermediate, known as Compound I, is responsible for substrate hydroxylation. portlandpress.com A subsequent intermediate is thought to be involved in the decarboxylation reaction. nih.gov
Kinetic Isotope Effects and Spectroscopic Analyses of Enzyme Activity
Mechanistic studies of fatty acid α-hydroxylation have utilized kinetic isotope effects (KIE) to probe the rate-limiting steps of the catalytic cycle. Research on α-hydroxylation in rat brain preparations demonstrated a significant deuterium (B1214612) isotope effect. nih.gov When [2-²H₂]lignoceric acid was used as a substrate, the rate of α-hydroxylation was reduced to one-fifth of that observed with the non-deuterated version. nih.gov This large KIE indicates that the cleavage of the C-H bond at the alpha-carbon (C-2) is the rate-limiting step in this enzymatic reaction. nih.gov
Spectroscopic analyses have been crucial in characterizing the active sites of these hydroxylases. The fatty acid α-hydroxylase (FAAH) from Sphingomonas paucimobilis was identified as a novel member of the cytochrome P450 (P450) superfamily. nih.gov A carbon monoxide (CO) difference spectrum of the recombinant FAAH produced a characteristic P450 peak, although shifted to 445 nm. nih.gov Further analysis of a related P450 peroxygenase using resonance Raman spectroscopy provided insights into the unique heme environment of the enzyme, which utilizes H₂O₂ for its catalytic activity. qmul.ac.uk Similarly, the bacterial enzyme LpxO, responsible for hydroxylating lipid A, is a putative Fe²⁺/O₂/α-ketoglutarate-dependent dioxygenase, and its activity is inhibited by the Fe²⁺ chelator 2,2'-bipyridyl, confirming its nature as a metalloenzyme. acs.org
Fatty Acid Alpha-Hydroxylase (FAAH) Activity and Gene Characterization
In humans, the enzyme responsible for producing 2-hydroxy fatty acids is fatty acid 2-hydroxylase, encoded by the FA2H gene. nih.govmedlineplus.gov This enzyme is critical for the synthesis of 2-hydroxysphingolipids, which are abundant in the myelin of the nervous system. nih.govmdpi.com The human FA2H protein is an integral membrane protein of the endoplasmic reticulum with several key features. nih.govmdpi.com It contains a cytochrome b5 domain at its N-terminus, which is essential for its function, and a conserved iron-binding histidine motif characteristic of membrane-bound desaturases and hydroxylases. nih.gov The enzyme's activity is dependent on NADPH and NADPH:cytochrome P-450 reductase. nih.gov While its primary role is in synthesizing hydroxylated fatty acids for sphingolipids, it can act on various fatty acid chain lengths. nih.gov
| Characteristic | Human FA2H | S. paucimobilis FAAH |
|---|---|---|
| Gene | FA2H nih.gov | FAAH nih.gov |
| Enzyme Family | Membrane-bound desaturase/hydroxylase nih.gov | Cytochrome P450 Superfamily (novel) nih.gov |
| Cofactor/Cosubstrate | NADPH nih.gov | H₂O₂ oup.com |
| Cellular Location | Endoplasmic Reticulum mdpi.com | Not specified |
| Key Structural Features | N-terminal cytochrome b5 domain, iron-binding histidine motif nih.gov | Heme-binding region with modified consensus sequence nih.gov |
| Substrate Form | Fatty acids for ceramide synthesis nih.gov | Non-esterified fatty acids (e.g., myristic acid) oup.comjst.go.jp |
LpxO-mediated Hydroxylation in Endotoxin Biogenesis
In several Gram-negative bacteria, including Salmonella and Pseudomonas aeruginosa, a secondary acyl chain on lipid A is hydroxylated to form a 2-hydroxyacyl group. nih.govnih.gov This reaction is catalyzed by the enzyme LpxO, an inner membrane dioxygenase. acs.orgnih.gov The discovery of the lpxO gene in Salmonella provided the first insight into this modification pathway. nih.gov LpxO is a member of the Fe²⁺/O₂/α-ketoglutarate-dependent dioxygenase family. nih.govmicrobiologyresearch.org
The hydroxylation process is strictly oxygen-dependent. nih.gov In vitro assays using membranes from E. coli expressing the Salmonella lpxO gene demonstrated that the hydroxylation of Kdo₂-lipid A requires the presence of Fe²⁺, O₂, α-ketoglutarate, and an electron donor like ascorbate. acs.orgnih.gov This modification occurs in the cytoplasm on the lipid A precursor before it is transported to the outer membrane. nih.gov The substrate for LpxO is the myristate or laurate chain attached as a secondary acyl group on the lipid A molecule. nih.govnih.gov For instance, in Klebsiella pneumoniae, the myristate transferred by the acyltransferase LpxL2 is subsequently modified by LpxO. nih.gov The absence of this 2-hydroxymyristate (B1261983) decoration was observed in an lpxL2 mutant, confirming the sequential nature of the pathway. nih.gov In P. aeruginosa, two distinct LpxO enzymes (LpxO1 and LpxO2) perform site-specific hydroxylation on different laurate chains of the lipid A. nih.govasm.org
| Property | Description |
|---|---|
| Enzyme | LpxO nih.gov |
| Enzyme Family | Fe²⁺/O₂/α-ketoglutarate-dependent dioxygenase nih.govmicrobiologyresearch.org |
| Organisms | Salmonella, Pseudomonas, Klebsiella, Bordetella nih.govnih.govnih.govnih.gov |
| Substrate | Secondary acyl chain (myristoyl or lauroyl) of Lipid A nih.govasm.org |
| Product | 2-Hydroxyacyl-Lipid A nih.govresearchgate.net |
| Reaction Requirements | O₂, Fe²⁺, α-ketoglutarate, Ascorbate acs.orgnih.gov |
| Cellular Location of Reaction | Cytoplasmic side of the inner membrane nih.govmicrobiologyresearch.org |
Genetic and Molecular Regulation of Biosynthetic Enzymes
The expression of the enzymes that synthesize alpha-hydroxy fatty acids is tightly controlled at the genetic and molecular level, reflecting the specific functional requirements in different organisms and conditions.
In mammals, little is known about the transcriptional regulation of the FA2H gene. mdpi.com However, some regulatory pathways have been identified in specific cellular contexts. In a breast cancer cell line, the peroxisome-proliferator-activated receptor (PPAR)-α was shown to mediate the induction of FA2H. mdpi.com In another study, TNF-α was found to increase FA2H expression in esophageal cancer via the upregulation of the transcription factor FOXC2. mdpi.com
In bacteria, the regulation of lpxO is more extensively characterized and often linked to environmental sensing. In Salmonella enterica, oxygen availability directly modulates lipid A hydroxylation by controlling the expression of lpxO. nih.gov This regulation is mediated by the global transcription factors Fnr and ArcA, which are major regulators of the adaptive response to low oxygen tension. nih.gov Both Fnr and ArcA have been shown to bind directly to the lpxO promoter region to control its transcription. nih.gov Notably, under many conditions, lpxO expression is not regulated by the well-known PhoP/PhoQ two-component system, which controls many other lipid A modification enzymes. nih.govnih.gov However, in Klebsiella pneumoniae, the global transcriptional regulator RamA, which is associated with multidrug resistance, directly binds to and activates the promoters of lpxO as well as other lipid A biosynthesis genes like lpxC and lpxL-2. plos.org This coordinated regulation allows the bacterium to remodel its outer membrane in response to stress, such as antimicrobial peptide exposure. plos.org
Metabolic and Biological Roles of Alpha Hydroxy Myristic Acid
Role in Bacterial Lipid Structures and Virulence Factor Components
Alpha-hydroxy myristic acid is a crucial component of the outer membrane of many Gram-negative bacteria, where it is integrated into the lipopolysaccharide (LPS), a major virulence factor.
Integration into Lipopolysaccharide (LPS) Lipid A Moiety
The lipid A portion of LPS is the primary immunostimulatory component, responsible for the endotoxic effects of bacterial infections. ahajournals.org In many Gram-negative bacteria, the lipid A backbone, a glucosamine (B1671600) disaccharide, is acylated with several fatty acid chains. google.comgoogle.com One of these is often a 3-hydroxy fatty acid, which can be further acylated. researchgate.net In certain bacteria, such as Salmonella typhimurium and Pseudomonas aeruginosa, this compound (2-hydroxymyristate) is incorporated as a secondary acyl chain on the lipid A structure. nih.govfrontiersin.org This modification is catalyzed by the enzyme LpxO, a dioxygenase that hydroxylates a myristoyl group already attached to the lipid A. nih.govnih.gov The biosynthesis of this 2-hydroxymyristate (B1261983) moiety is dependent on the presence of molecular oxygen. nih.gov
Contribution to Endotoxin Structural Heterogeneity
The structure of lipid A can vary significantly among different bacterial species and even within the same species under different environmental conditions. mdpi.commdpi.com This structural heterogeneity is a key factor in the diverse biological activities of endotoxins. The incorporation of this compound is one such modification that contributes to this diversity. For instance, in Enterobacter cloacae complex, the presence of 2-hydroxymyristic acid as a secondary substituent in lipid A was identified as a key structural feature correlated with increased virulence and mortality in neonatal sepsis. nih.govresearchgate.netnih.gov The presence or absence of this fatty acid can alter the physical properties of the outer membrane and modulate the host's immune response to the bacteria. nih.gov
Species-Specific Lipid Profiles and Taxonomic Differentiation (e.g., Burkholderia pseudomallei)
The fatty acid composition of bacteria can be a useful tool for taxonomic classification. The presence of this compound has been shown to be a distinguishing feature in certain bacterial species. A notable example is its use in differentiating the pathogenic Burkholderia pseudomallei from the closely related but non-pathogenic Burkholderia thailandensis. nih.govasm.orgasm.org Gas chromatography analysis has revealed that a 2-hydroxymyristic acid derivative is present in the majority of B. pseudomallei isolates but is absent in B. thailandensis isolates. nih.govasm.orgasm.org This makes it a valuable biomarker for the identification of this important pathogen. nih.govasm.org The gene responsible for this hydroxylation, lpxO, has been identified in B. pseudomallei but is absent in B. thailandensis, further supporting its role as a species-specific marker. nih.govasm.org
Involvement in Protein Post-Translational Modification Pathways
Beyond its structural role in bacteria, this compound and its derivatives can influence host cell signaling pathways by interfering with protein modifications.
Inhibition of N-Myristoyltransferase (NMT) Activity
N-myristoyltransferase (NMT) is a crucial enzyme in eukaryotic cells that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of a variety of proteins. nih.gov This process, known as N-myristoylation, is vital for the proper function and localization of these proteins. ebi.ac.uk this compound acts as an analog of myristic acid and can be metabolically activated within cells to form 2-hydroxymyristoyl-CoA. nih.govthegoodscentscompany.comhmdb.casigmaaldrich.com This activated form is a potent inhibitor of NMT. nih.govmdpi.comcaymanchem.com The inhibitory constant (Ki) of 2-hydroxymyristoyl-CoA for NMT has been estimated to be around 45 nM, demonstrating its high affinity for the enzyme. mdpi.com However, some studies have questioned the efficacy of 2-hydroxymyristic acid itself as a direct inhibitor, suggesting that its conversion to the CoA form is necessary for significant NMT inhibition. mdpi.comnih.gov More recent research has also indicated that at concentrations up to 100 μM, 2-hydroxymyristic acid may not significantly affect N-myristoylation in some experimental systems. nih.govnih.gov
Impact on Protein Targeting, Stability, and Cellular Localization (e.g., p56lck)
The inhibition of NMT by 2-hydroxymyristoyl-CoA has significant consequences for the proteins that normally undergo this modification. A well-studied example is the Src family tyrosine kinase p56lck, which plays a critical role in T-cell signaling. nih.govacs.org N-myristoylation is essential for targeting p56lck to the plasma membrane. nih.govebi.ac.uk Treatment of T-cells with this compound leads to the synthesis of non-myristoylated p56lck, which remains in the cytosol instead of localizing to the membrane. nih.govrupress.org This mislocalization prevents its proper function in signal transduction. ebi.ac.uk Furthermore, the non-myristoylated form of p56lck has been shown to be less stable than its myristoylated counterpart, leading to a reduction in the total levels of the protein within the cell. nih.govebi.ac.uk This demonstrates how inhibiting N-myristoylation can affect not only the location but also the stability of key signaling proteins. nih.govebi.ac.uk
Data Tables
Table 1: Bacterial Species and the Role of this compound
| Bacterial Species | Role of this compound | Key Findings | References |
| Enterobacter cloacae complex | Component of Lipid A, virulence factor | Presence of 2-hydroxymyristate in lipid A is associated with increased mortality in neonatal septic shock. | nih.govresearchgate.netnih.gov |
| Burkholderia pseudomallei | Taxonomic marker, component of Lipid A | Presence of 2-hydroxymyristic acid distinguishes it from the non-pathogenic B. thailandensis. | nih.govasm.orgasm.org |
| Salmonella typhimurium | Component of Lipid A | Incorporates 2-hydroxymyristate into its lipid A, a process dependent on the PhoP/PhoQ regulatory system and the LpxO enzyme. | nih.govnih.gov |
| Pseudomonas aeruginosa | Component of Lipid A | Contains 2-hydroxyacyl chains in its lipid A structure. | nih.govfrontiersin.org |
Table 2: Effect of this compound on N-Myristoyltransferase (NMT) and Protein Localization
| Target Protein/Enzyme | Effect of this compound | Cellular Consequence | References |
| N-Myristoyltransferase (NMT) | Inhibition (as 2-hydroxymyristoyl-CoA) | Blocks the attachment of myristate to target proteins. | nih.govmdpi.comcaymanchem.com |
| p56lck (a Src family kinase) | Inhibition of N-myristoylation | Prevents plasma membrane targeting, leading to cytosolic localization and decreased protein stability. | nih.govebi.ac.ukrupress.org |
Mechanistic Studies of 2-Hydroxymyristoyl-CoA Analogues as NMT Inhibitors
This compound, also known as 2-hydroxytetradecanoic acid, is metabolically activated within cells into its coenzyme A (CoA) derivative, 2-hydroxymyristoyl-CoA. hmdb.ca This analogue of myristoyl-CoA acts as a potent and specific inhibitor of N-myristoyltransferase (NMT), the enzyme responsible for the co-translational attachment of myristate to the N-terminal glycine of many essential proteins. hmdb.canih.gov This lipid modification, known as N-myristoylation, is crucial for protein function, stability, and membrane association. plos.org
The inhibitory action of 2-hydroxymyristoyl-CoA stems from its ability to compete with the natural substrate, myristoyl-CoA, for the enzyme's active site. plos.org NMT operates through a Bi-Bi kinetic mechanism, where it first binds myristoyl-CoA, inducing a conformational change that opens the binding site for the peptide substrate. researchgate.net While 2-hydroxymyristoyl-CoA can bind to NMT, the presence of the hydroxyl group on the alpha-carbon prevents its transfer to the peptide substrate. plos.org Instead, the NMT's thioesterase activity processes it back to 2-hydroxy myristate, effectively blocking the enzyme from myristoylating its protein targets. plos.org
Studies have quantified the inhibitory potency of 2-hydroxymyristoyl-CoA and other halogenated analogues. These analogues demonstrate competitive inhibition of NMT with varying potencies, as indicated by their inhibition constants (Kᵢ). The 2-hydroxy, 2-fluoro, and 2-bromo derivatives of myristoyl-CoA are all recognized as competitive inhibitors of the enzyme. tandfonline.comresearchgate.net
Table 1: Inhibition Constants (Kᵢ) of Myristoyl-CoA Analogues for N-Myristoyltransferase (NMT)
| Inhibitor | Inhibition Constant (Kᵢ) | Inhibition Type |
|---|---|---|
| 2-Hydroxymyristoyl-CoA | 45 nM | Competitive |
| 2-Fluoromyristoyl-CoA | 200 nM | Competitive |
| 2-Bromomyristoyl-CoA | 450 nM | Competitive |
This table is generated based on data from research articles. tandfonline.comresearchgate.net
The acyl-CoA binding protein ACBD6 plays a protective role for NMT against such competitive inhibitors by selectively channeling myristoyl-CoA to the enzyme. plos.org However, in the absence of this protective mechanism, or at high concentrations (≥500µM) of 2-hydroxy myristic acid, NMT activity in vivo is significantly inhibited. plos.org This specific inhibition makes 2-hydroxy myristic acid and its analogues valuable tools for studying the biological consequences of impaired protein N-myristoylation. nih.govnih.gov
Participation in Sphingolipid Metabolism and Membrane Dynamics
This compound is a key constituent of a specific class of sphingolipids known as 2-hydroxylated sphingolipids. These lipids are integral components of cellular membranes in most eukaryotes and are particularly abundant in the myelin sheath of the nervous system and in the epidermis. encyclopedia.pubresearchgate.netnih.govmolbiolcell.org The formation of these specialized lipids involves the incorporation of a 2-hydroxy fatty acid, such as this compound, into a ceramide backbone via an amide linkage. libretexts.org This hydroxylation is believed to enhance the hydrogen-bonding capacity of the sphingolipids, which in turn helps to stabilize membrane structures and strengthen interactions with membrane proteins. libretexts.org In the epidermis, these 2-hydroxy-ceramides are essential for establishing the skin's permeability barrier. researchgate.net
The synthesis of 2-hydroxylated fatty acids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). researchgate.netnih.gov This enzyme, located in the endoplasmic reticulum, is an NAD(P)H-dependent monooxygenase that hydroxylates free fatty acids at the C-2 position. libretexts.orguniprot.org FA2H exhibits stereospecificity, exclusively producing the (R)-enantiomer of the 2-hydroxy fatty acid. uniprot.orgnih.govuniprot.org These (R)-2-hydroxy fatty acids are then available for incorporation into sphingolipids like galactosylceramide and sulfatide, which are major components of myelin. researchgate.netresearchgate.net
While FA2H is the main enzyme for this process, evidence suggests that alternative pathways for the synthesis of 2-hydroxylated fatty acids exist. encyclopedia.pub For instance, mice lacking a functional Fa2h gene still possess 2-hydroxylated sphingolipids in certain tissues like the skin, indicating the presence of other, yet to be fully characterized, enzymes capable of this reaction. encyclopedia.pub
The ciliated protozoan Tetrahymena pyriformis serves as a useful model system for studying the alpha-hydroxylation of fatty acids in sphingolipids. nih.gov This organism modifies its membrane lipid composition in response to temperature changes. When shifted from a growth temperature of 15°C to 39°C, Tetrahymena rapidly converts its non-hydroxy fatty acid-containing ceramide aminoethylphosphonate (NCAEP) to the alpha-hydroxy fatty acid-containing version (HCAEP). nih.govnih.gov
Studies using radiolabeled precursors in T. pyriformis strongly suggest that the alpha-hydroxylation occurs directly on the fatty acid component while it is already part of the intact sphingolipid molecule (ceramide or ceramide aminoethylphosphonate). nih.govebi.ac.uk This is in contrast to the primary pathway in mammals where the fatty acid is typically hydroxylated by FA2H before being attached to the sphingoid base. libretexts.org In Tetrahymena, exogenously supplied alpha-hydroxypalmitic acid was not directly incorporated into sphingolipids but was instead metabolized via alpha-oxidation to a shorter, non-hydroxylated fatty acid. nih.govebi.ac.uk This highlights a key difference in the alpha-hydroxylation strategy between this model organism and mammals. A gene encoding a putative fatty acid 2-hydroxylase has been identified in the related ciliate Tetrahymena thermophila, and its knockout resulted in the absence of hydroxylated fatty acids and impaired sexual reproduction, confirming its critical role. conicet.gov.ar
Contribution to Broader Cellular Lipid Homeostasis and Signaling
Alpha-oxidation is a metabolic pathway that degrades fatty acids by removing one carbon at a time from the carboxyl end. wikipedia.org This process is distinct from the more common beta-oxidation pathway and is essential for the breakdown of certain fatty acids that cannot be metabolized by beta-oxidation, such as the branched-chain phytanic acid derived from chlorophyll. nih.govlibretexts.org
The alpha-oxidation pathway involves 2-hydroxy fatty acids as key intermediates. pnas.org The process for straight-chain fatty acids generally occurs in three steps within the endoplasmic reticulum and peroxisomes:
Hydroxylation: A fatty acid is first hydroxylated at the alpha-carbon (C-2) to form a 2-hydroxy fatty acid. This initial step can be catalyzed by FA2H. nih.govuniprot.org
CoA Addition and Cleavage: The 2-hydroxy fatty acid is converted to its acyl-CoA ester. An enzyme called 2-hydroxyacyl-CoA lyase (HACL) then cleaves the 2-hydroxyacyl-CoA, releasing formyl-CoA and a fatty aldehyde that is one carbon shorter than the original fatty acid. molbiolcell.orgpnas.org
Oxidation: The fatty aldehyde is then oxidized by an aldehyde dehydrogenase to form a new fatty acid, now shortened by one carbon, which can then re-enter fatty acid metabolism, including the beta-oxidation pathway. wikipedia.orgpnas.org
This pathway is not only for degradation but also for synthesis. For example, the alpha-oxidation of 2-hydroxy fatty acids can produce odd-chain fatty acids, which are important precursors for the synthesis of certain sphingolipids. molbiolcell.orgbyjus.com Thus, this compound can be seen as an intermediate in the alpha-oxidation pathway, linking it directly to the broader control of cellular fatty acid pools.
Acyl Alpha-Hydroxyl Fatty Acids (AAHFA) and Gut Microbiota Interactions
Acyl alpha-hydroxyl fatty acids (AAHFAs) represent a class of lipids strongly associated with the gut microbiome. nih.govkeio.ac.jp Research using untargeted lipidomics on mice has identified AAHFAs as microbiota-specific lipids. nih.govnih.gov In studies involving antibiotic-treated mice, the levels of approximately 24.8% of fecal lipids decreased by more than tenfold, with AAHFAs being among the unique, microbiota-related structures identified. nih.govkeio.ac.jpnih.gov
The structure of AAHFAs consists of a short-chain fatty acid (SCFA) esterified to an alpha-hydroxy fatty acid. nih.gov The biosynthesis of these molecules is therefore dependent on the availability of both components. The dramatic reduction in AAHFA levels in antibiotic-treated mice is thought to be an additive effect of the decrease in both α-hydroxy fatty acids and SCFAs like acetate, propionate, and butyrate. nih.gov The α-hydroxy fatty acid backbone of AAHFAs can be derived from both host and bacterial sources. nih.gov The host's fatty acid 2-hydroxylase (FA2H) enzyme, which is highly expressed in the colon, can produce α-hydroxy fatty acids. nih.gov Additionally, bacterial cytochrome P450 (CYP) enzymes, particularly in obligate anaerobic bacteria, are also thought to synthesize these precursor molecules. nih.gov
Integrative analysis of lipid profiles and 16S rRNA sequencing data has allowed researchers to predict which bacterial species are responsible for AAHFA biosynthesis. nih.govnih.gov These analyses revealed a positive correlation between AAHFA levels and bacteria belonging to the orders Bacteroidales and Clostridiaceae. nih.gov Furthermore, a study on healthy adults consuming milk polar lipids (MPL) showed an increase in fecal AAHFA 2:0/24:0, which was positively correlated with very-long-chain fatty acids (VLCFAs). researchgate.net While the specific biological activity of AAHFAs is still under investigation, their structural similarity to fatty acid esters of hydroxy fatty acids (FAHFAs), which are known to have anti-inflammatory and anti-diabetic effects, suggests they may have important physiological roles. nih.govfrontiersin.org
Table 1: Research Findings on AAHFA and Gut Microbiota Interactions
| Finding | Description | Source(s) |
| Identification | AAHFAs were identified as a new, microbiota-specific lipid subclass using untargeted lipidomics and molecular networking. | nih.govkeio.ac.jpnih.gov |
| Microbiota-Dependence | Fecal AAHFA levels were found to decrease by over 90% in mice treated with antibiotics, indicating a strong dependence on gut bacteria for their production. | nih.gov |
| Biosynthesis | AAHFAs are formed from an SCFA and an α-hydroxy fatty acid. The α-hydroxy fatty acid precursor can be synthesized by both host enzymes (FA2H) and bacterial enzymes (CYP). | nih.gov |
| Bacterial Correlation | A positive correlation was found between the presence of AAHFAs and bacteria from the Bacteroidales and Clostridiaceae families. | nih.gov |
| Dietary Influence | Consumption of milk polar lipids was shown to increase the fecal concentration of a specific AAHFA (2:0/24:0) in healthy adults. | researchgate.net |
Modulation of Desaturase Activity and Other Fatty Acid Conversions
This compound and its precursor, myristic acid, are involved in various metabolic conversions, including the modulation of desaturase enzymes. nih.gov Myristic acid itself is a known regulator of mammalian desaturases. nih.govebi.ac.uk One of its key roles is the activation of Δ6-desaturase, a rate-limiting enzyme in the synthesis of long-chain polyunsaturated fatty acids from precursors like linoleic acid and α-linolenic acid. nih.govresearchgate.net Studies in cultured rat hepatocytes demonstrated that myristic acid specifically increases Δ6-desaturase activity in a dose-dependent manner. researchgate.net Myristic acid also acts as a regulator for the Δ4-desaturation of dihydroceramide (B1258172) to ceramide. nih.govebi.ac.uk
The mechanism behind this modulation can involve the covalent attachment of myristoyl-CoA to the N-terminal glycine of proteins, a process known as N-terminal myristoylation. nih.govresearchgate.net This modification can affect enzyme function. For instance, the myristoylation of NADH-cytochrome b5 reductase, an essential component of the desaturase enzyme complex, is thought to contribute to the increased Δ6-desaturase activity. nih.govresearchgate.net
Myristic acid is also a direct substrate for various enzymatic conversions that produce hydroxylated fatty acids. nih.gov Fungal and bacterial enzyme systems, such as cytochrome P450 (CYP) monooxygenases and peroxygenases, can hydroxylate myristic acid at different positions. nih.govnhri.org.twd-nb.info For example, Candida tropicalis CYP52A17 efficiently converts myristic acid to its ω-hydroxy acid and subsequently to the α,ω-diacid. nih.gov Other enzymatic systems have been shown to convert myristic acid into a mixture of hydroxylated derivatives, including (ω-1)-hydroxymyristic acid and (ω-2)-hydroxymyristic acid. d-nb.info Furthermore, some peroxygenases exhibit desaturase activity, converting fatty acid substrates into a mixture of α-hydroxy acids and α,β-unsaturated fatty acids, indicating that α-hydroxylation is a key step in these enzymatic pathways. acs.org
Table 2: Research Findings on Desaturase Modulation and Fatty Acid Conversions
| Finding | Description | Source(s) |
| Δ6-Desaturase Activation | Myristic acid has been shown to specifically activate Δ6-desaturase, a key enzyme in polyunsaturated fatty acid synthesis. | nih.govresearchgate.net |
| Δ4-Desaturase Regulation | Myristic acid is described as a regulator of the Δ4-desaturation process that converts dihydroceramide into ceramide. | nih.govebi.ac.uk |
| Mechanism of Action | The activation of desaturases may occur via N-terminal myristoylation of enzymes in the desaturase complex, such as NADH-cytochrome b5 reductase. | nih.govresearchgate.net |
| Substrate for Hydroxylation | Myristic acid serves as a substrate for various microbial enzymes, including CYP monooxygenases and peroxygenases, which convert it into different hydroxylated fatty acids. | nih.govd-nb.info |
| Enzymatic Conversion | Specific enzymes can convert myristic acid into products such as (ω-1)-hydroxymyristic acid, (ω-2)-hydroxymyristic acid, and 10-hydroxymyristic acid. | nhri.org.twd-nb.info |
| α-Hydroxylation Pathway | Certain peroxygenases can act on fatty acids to produce α-hydroxy acids and α,β-desaturated products, highlighting α-hydroxylation as a common enzymatic step. | acs.org |
Analytical Methodologies for Research Applications
Extraction Techniques for Biological Matrices (e.g., Modified Bligh and Dyer Method)
The initial and critical step in analyzing alpha-Hydroxy myristic acid from biological sources is its efficient extraction from the complex sample matrix. The Bligh and Dyer method, a well-established protocol for lipid extraction, is frequently adapted for this purpose. cnr.itnih.govcdnsciencepub.com This technique utilizes a chloroform (B151607)/methanol (B129727)/water mixture to partition lipids from more polar cellular components. cnr.itcdnsciencepub.com
For samples with high water content, such as many biological tissues, the tissue is first homogenized in a chloroform-methanol mixture to create a single-phase system. cnr.itcdnsciencepub.com Subsequent addition of chloroform and water induces phase separation, resulting in a lower chloroform layer containing the lipids, including this compound, and an upper aqueous methanol layer with non-lipid components. cnr.itcdnsciencepub.com
Modifications to the original Bligh and Dyer method are often implemented to optimize the extraction of specific lipid classes or to suit the particular characteristics of the biological matrix. nih.govmdpi.com For instance, the solvent ratios may be adjusted, or additional steps like sonication can be incorporated to enhance extraction efficiency from tissues like the liver or adipose tissue. lipidmaps.org For the analysis of both free and esterified fatty acids, a total lipid extraction is performed, followed by a saponification step to release the fatty acids from their ester linkages. nih.gov It is important to note that for samples with a very high lipid content, the Folch extraction method may be considered as an alternative to prevent underestimation of lipid quantities. nih.gov
Another specialized extraction approach involves the formation of a copper chelate complex of 2-hydroxy-aliphatic acids. This method has been shown to extract these acids from natural mixtures with high yield and purity. researchgate.net
Chromatographic and Spectrometric Approaches for Detection and Quantification
Once extracted, this compound is typically subjected to chromatographic separation followed by spectrometric detection for identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including this compound. nih.govacs.orgresearchgate.net Prior to analysis, fatty acids are often converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), through a process called esterification. cnr.it This derivatization is necessary because the high temperatures used in GC can cause thermal decomposition of underivatized fatty acids, particularly those with hydroxyl groups or unsaturation. unco.edu
In GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound. nih.gov
GC-MS offers high sensitivity and specificity, enabling the detection and quantification of even trace amounts of this compound in complex biological samples. nih.gov For instance, GC-MS has been used in metabolomics studies to identify potential biomarkers for conditions like gestational diabetes mellitus, where alterations in fatty acid profiles, including myristic acid and its hydroxy derivatives, were observed. frontiersin.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a valuable alternative to GC-MS for the analysis of hydroxy fatty acids. researchgate.netnih.gov A key advantage of LC-MS is that it often does not require the derivatization step needed for GC-MS, as it operates at lower temperatures. mdpi.com This is particularly beneficial for analyzing thermally labile compounds.
In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, which significantly enhances selectivity and sensitivity. nih.gov This technique allows for the accurate quantification of specific fatty acids, like β-hydroxy-tetradecanoic acid, in complex matrices. researchgate.netnih.gov
LC-MS/MS methods have been successfully developed and validated for the quantitative determination of various hydroxy fatty acids in biological and environmental samples. nih.gov The high sensitivity and accuracy of LC-MS/MS make it a powerful tool for lipidomics research, enabling the detailed profiling of a wide range of fatty acids and their derivatives. mdpi.com
High-performance liquid chromatography (HPLC) can be used as a standalone technique for the separation and purification of this compound, particularly when coupled with detectors other than mass spectrometry, such as ultraviolet (UV) or fluorescence detectors. nih.govlgcstandards.com However, for enhanced sensitivity and specificity in complex biological samples, HPLC is most powerfully employed when coupled with mass spectrometry. mdpi.com
HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. unco.edu For fatty acid analysis, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is polar. google.com The choice of column and mobile phase composition is critical for achieving optimal separation of different fatty acid species. mdpi.com While HPLC with UV detection can be used, the lack of a strong chromophore in saturated fatty acids can limit sensitivity. Derivatization with a UV-absorbing or fluorescent tag can overcome this limitation but adds complexity to the sample preparation. unco.edu
Quantitative and Qualitative Characterization in Complex Biological Samples
The accurate characterization of this compound in complex biological samples involves both identifying its presence (qualitative analysis) and determining its concentration (quantitative analysis). The combination of chromatographic separation with mass spectrometric detection is the cornerstone of this characterization. researchgate.net
Qualitative analysis relies on comparing the retention time of the analyte in the chromatogram and its mass spectrum with that of a known analytical standard of this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further increasing the confidence in the identification. mdpi.com
For quantitative analysis, an internal standard is typically added to the sample at a known concentration before the extraction process. nih.gov The internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer, often through isotopic labeling (e.g., using deuterium-labeled fatty acids). nih.gov By comparing the peak area of the analyte to that of the internal standard, the concentration of this compound in the original sample can be accurately determined, correcting for any losses during sample preparation and analysis. nih.govlipidmaps.org
The table below summarizes the key aspects of the primary analytical techniques used for the characterization of this compound.
| Analytical Technique | Principle | Derivatization | Key Advantages |
| GC-MS | Separation by boiling point and polarity, followed by mass-to-charge ratio detection. | Often required (e.g., methylation) to increase volatility. | High sensitivity and specificity; extensive spectral libraries for identification. |
| LC-MS/MS | Separation by polarity, followed by two stages of mass analysis. | Often not required. | High selectivity and sensitivity; suitable for thermally labile compounds. |
| HPLC | Separation based on differential partitioning between mobile and stationary phases. | Can be used with or without derivatization depending on the detector. | Preparative capabilities; can be coupled with various detectors. |
Isotopic Labeling Strategies for Metabolic Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. mdpi.comnih.gov By introducing atoms with a stable isotope (e.g., carbon-13, ¹³C, or deuterium (B1214612), ²H) into a precursor molecule, researchers can follow the incorporation of these labels into downstream metabolites, thereby elucidating metabolic pathways. mdpi.com
In the context of this compound, stable isotope-labeled precursors, such as ¹³C-labeled glucose or deuterium-labeled fatty acids, can be introduced to cell cultures or administered to in vivo models. masseycancercenter.orgckisotopes.com Analytical techniques like mass spectrometry can then be used to detect and quantify the isotopically labeled this compound and its metabolites. mdpi.com The pattern and extent of isotope incorporation provide valuable insights into the biosynthetic and metabolic pathways involving this fatty acid. nih.gov
For example, deuterium oxide (D₂O), or heavy water, can be used as a general metabolic label. Deuterium atoms from D₂O are incorporated into various biomolecules during their synthesis. nih.gov By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels) using mass spectrometry, the rate of synthesis and turnover of this compound can be determined. nih.gov This approach has been used to study the active sites of biosynthesis for various natural products in plants. nih.gov
The use of isotopically labeled internal standards, such as deuterium-labeled 2-hydroxypalmitic acid-d30, is also crucial for accurate quantification in metabolic studies, as it allows for the precise measurement of endogenous, unlabeled this compound. medchemexpress.com
| Isotope | Precursor Example | Application in Metabolic Studies |
| ¹³C | ¹³C-Glucose | Tracing carbon backbone incorporation into fatty acids. |
| ²H (Deuterium) | Deuterium-labeled fatty acids, D₂O | Measuring fatty acid turnover and metabolic flux. |
| ¹⁵N | ¹⁵N-labeled amino acids | Investigating the interplay between amino acid and lipid metabolism. |
Synthetic Approaches for Research and Functional Studies
Chemical Synthesis of Alpha-Hydroxy Myristic Acid
Chemical synthesis provides a direct and scalable route to α-hydroxy myristic acid. Methodologies often focus on achieving high yields and purity through direct hydroxylation or regioselective strategies.
Direct hydroxylation of myristic acid at the α-position can be challenging due to the unactivated nature of the C-H bond. However, derivatization of the carboxylic acid can facilitate subsequent hydroxylation reactions. One common approach involves the conversion of myristic acid into an ester, which can then be subjected to hydroxylation conditions. For instance, myristic acid can be esterified, and the resulting ester can be treated with a hydroxylating agent. Subsequent hydrolysis of the ester group yields α-hydroxy myristic acid.
Another method involves the hydrolysis of α-halo fatty acids. For example, α-bromo myristic acid can be synthesized and then hydrolyzed to produce α-hydroxy myristic acid. This two-step process allows for the specific introduction of the hydroxyl group at the alpha position.
Regioselective synthesis aims to specifically target the α-carbon for functionalization. A notable strategy involves the use of α-chlorination as an intermediate step. unito.itacs.orgacs.org A simple and efficient procedure utilizes trichloroisocyanuric acid (TCCA) as a green halogenating agent to α-chlorinate fatty acids like myristic acid under solvent-free conditions. unito.itacs.org The resulting α-chloro myristic acid can then be directly converted to α-hydroxy myristic acid without the need for purification of the intermediate. unito.itacs.orgacs.org
This process involves treating the crude α-chloro fatty acid with a base, such as potassium hydroxide (B78521) in water, under reflux conditions. acs.org Subsequent acidification precipitates the crude α-hydroxy fatty acid, which can be purified by trituration with a suitable solvent like acetonitrile (B52724) to achieve high purity. acs.org This method has been successfully applied to individual fatty acids, including myristic acid, as well as mixtures of fatty acids, demonstrating its potential for valorizing waste fat biomasses. unito.itacs.org
Table 1: Chemical Synthesis of α-Hydroxy Myristic Acid via α-Chlorination
| Step | Reagents and Conditions | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|
| α-Chlorination | Myristic acid, TCCA, chlorosulfonic acid, 80 °C, 24 h | Crude 2-chloro myristic acid | Quantitative conversion | ~88% | acs.org |
| Hydroxylation | Crude 2-chloro myristic acid, KOH, water, reflux, 24 h; then HCl | Crude 2-hydroxy myristic acid | >90% (calculated from initial myristic acid) | ~88% | acs.org |
| Purification | Trituration with acetonitrile | 2-Hydroxy myristic acid | 66% (overall) | 99.4% | unito.itacs.org |
Biocatalytic Synthesis and Enzymatic Conversions
Biocatalytic methods offer a green and highly selective alternative for the synthesis of α-hydroxy fatty acids. Enzymes, particularly from the cytochrome P450 family, have been explored for their ability to hydroxylate fatty acids.
P450 Monooxygenases : Certain cytochrome P450 enzymes can catalyze the hydroxylation of fatty acids. For example, P450SPα (CYP152B1) from Sphingomonas paucimobilis can convert fatty acids to their α-hydroxy counterparts using hydrogen peroxide as a cofactor. nih.gov To overcome the toxicity of directly adding H₂O₂, a fusion protein, P450SPα-polyG-MSOX, was created by linking P450SPα to monomeric sarcosine (B1681465) oxidase (MSOX). nih.gov This system generates H₂O₂ in situ from the oxidation of sarcosine, which is then consumed by P450SPα to drive the α-hydroxylation of myristic acid with a high turnover number. nih.gov
Engineered Enzymes : Directed evolution and protein engineering have been used to create P450 variants with enhanced activity and selectivity. For instance, engineered cytochrome P450 BM-3 has been shown to catalyze the α-hydroxylation of fatty acid derivatives. caltech.edu
Other Enzymatic Systems : Hydratases are another class of enzymes capable of producing hydroxy fatty acids. For example, a hydratase from Flavobacterium sp. DS5 converts myristoleic acid into 10-hydroxymyristic acid. gsartor.org While this demonstrates the potential of hydratases, achieving α-hydroxylation often requires specific substrates or enzyme engineering.
Table 2: Biocatalytic Synthesis of α-Hydroxy Myristic Acid
| Enzyme System | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| P450SPα-polyG-MSOX fusion protein | Myristic acid | α-Hydroxy myristic acid | Self-sufficient H₂O₂ generation, high turnover number (6,750) | nih.gov |
| P450Exα | Myristic acid | α-Hydroxy myristic acid | Natural substrate for the enzyme | rsc.org |
Preparation of Structural Analogs and Probes for Mechanistic Studies
The synthesis of structural analogs and probes of α-hydroxy myristic acid is essential for elucidating its mechanism of action and for structure-activity relationship (SAR) studies. These analogs often feature modifications to the alkyl chain, the carboxylic acid group, or the hydroxyl group.
Thia-analogs : Analogs where a methylene (B1212753) group in the fatty acid chain is replaced by a sulfur atom have been synthesized to probe metabolic pathways. For example, (±)-2-hydroxy-4-thiatetradecanoic acid was synthesized in a multi-step process starting from 1-decanethiol. researchgate.net These thia-fatty acid analogs can act as probes to study fatty acid metabolism in cells. researchgate.net
Fluorinated and Brominated Analogs : Halogenated analogs, such as 2-fluoromyristoyl-CoA and 2-bromomyristoyl-CoA, have been synthesized and used as competitive inhibitors of N-myristoyltransferase (NMT), a key enzyme in protein modification. researchgate.nettandfonline.com These probes help in understanding the enzyme's active site and substrate requirements.
Acylglycerol Derivatives : Structured acylglycerols containing myristic acid residues and another active molecule, such as stigmasterol, have been synthesized. mdpi.comnih.gov These hybrid molecules are designed to study the delivery and physicochemical properties of liposomes. mdpi.comnih.gov The synthesis typically involves esterification of dihydroxyacetone with myristic acid, followed by reduction and subsequent esterification with the desired molecule. mdpi.comnih.gov
The development of these synthetic strategies provides researchers with the necessary tools to explore the diverse biological roles of α-hydroxy myristic acid and to design novel molecules with potential therapeutic applications.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biological Roles and Cellular Processes
The known functions of alpha-hydroxy fatty acids are predominantly linked to their incorporation into sphingolipids, which are crucial for the integrity and function of the nervous system and the epidermal permeability barrier. nih.gov However, the full spectrum of biological roles for alpha-hydroxy myristic acid is likely much broader. Future research should focus on several promising, yet unexplored, areas.
One key area of investigation is the potential role of this compound as a signaling molecule. Fatty acids and their derivatives are increasingly recognized as important players in intra- and intercellular communication. nih.govresearchgate.net Research could explore whether free this compound or its metabolites can act as ligands for cell surface or nuclear receptors, thereby modulating gene expression and cellular responses in pathways related to inflammation, metabolism, and cell proliferation. For instance, its structural similarity to myristic acid, which is known to influence signal transduction, suggests that its hydroxylated counterpart could have unique modulatory effects. mdpi.com
Another avenue for future research is the impact of this compound on the physical properties and functions of cellular membranes. The presence of a hydroxyl group can alter the packing of lipids, potentially influencing membrane fluidity, permeability, and the formation of specialized membrane domains like lipid rafts. researchgate.net These rafts are critical hubs for signaling proteins, and alterations in their composition could have significant downstream effects. Studies have shown that 2-hydroxy fatty acid-containing sphingolipids are important for the organization of plasma membrane nanodomains. researchgate.net Investigating how this compound, when not incorporated into sphingolipids, might independently influence these structures is a critical next step.
Furthermore, the metabolic fate of this compound beyond its incorporation into sphingolipids is largely unknown. Research is needed to identify potential unique metabolic pathways and to determine if it can be converted into other bioactive molecules. For example, it is known that 2-hydroxymyristic acid can be metabolically activated to 2-hydroxymyristoyl-CoA, which is a potent inhibitor of N-myristoyltransferase, an enzyme crucial for the function of many cellular and viral proteins. researchgate.net This inhibitory action can lead to altered protein stability and localization, suggesting a regulatory role that warrants deeper investigation. researchgate.net
Table 1: Potential Unexplored Biological Roles of this compound
| Potential Role | Cellular Process | Research Question |
|---|---|---|
| Signaling Molecule | Gene Expression, Inflammation | Does it bind to and activate specific nuclear or G-protein coupled receptors? |
| Membrane Modulator | Membrane Fluidity, Lipid Raft Formation | How does its presence affect the biophysical properties of cell membranes? |
| Metabolic Precursor | Bioactive Lipid Synthesis | Is it a substrate for the synthesis of novel signaling lipids or other functional molecules? |
| Enzyme Regulation | Protein Modification | What is the full extent of its influence on N-myristoyltransferase and other enzymes? |
Discovery of Undiscovered Biosynthetic Pathways and Enzymes
The primary known pathway for the synthesis of 2-hydroxy fatty acids in mammals involves the enzyme Fatty Acid 2-Hydroxylase (FA2H). nih.govresearchgate.net This enzyme is crucial for the production of 2-hydroxy galactosylceramides and sulfatides, which are abundant in the myelin of the nervous system. nih.gov Mutations in the FA2H gene are linked to neurodegenerative disorders, highlighting the enzyme's importance. nih.govresearchgate.netnih.gov However, the existence of other biosynthetic routes, particularly in other organisms or under specific physiological conditions, remains an open question.
Future research should aim to identify and characterize novel enzymes and pathways responsible for the synthesis of this compound. While FA2H is well-characterized in mammals, homologous enzymes in bacteria, fungi, and plants are less understood. nih.gov A systematic search for enzymes with alpha-hydroxylase activity in a diverse range of organisms could reveal alternative biosynthetic mechanisms. Microorganisms, in particular, are known to produce a wide variety of hydroxy fatty acids through various oxidative processes, and exploring these could lead to the discovery of novel biocatalysts. nih.gov
The regulation of FA2H and other potential alpha-hydroxylases is another critical area for future investigation. Understanding the factors that control the expression and activity of these enzymes will provide insights into how the production of this compound is managed in different tissues and in response to various stimuli. This could involve studying transcriptional regulation, post-translational modifications, and allosteric control of the enzymes.
Furthermore, the substrate specificity of known and newly discovered alpha-hydroxylases needs to be thoroughly investigated. Determining why certain fatty acids are preferentially hydroxylated over others will be key to understanding the specific biological roles of different alpha-hydroxy fatty acids. For instance, while FA2H can hydroxylate various fatty acids, its efficiency may differ for myristic acid compared to longer-chain fatty acids. nih.gov
Table 2: Key Enzymes in Fatty Acid Hydroxylation
| Enzyme/Pathway | Organism(s) | Function | Future Research Focus |
|---|---|---|---|
| Fatty Acid 2-Hydroxylase (FA2H) | Mammals | Synthesis of 2-hydroxy fatty acids for sphingolipids. nih.govresearchgate.net | Regulation of expression and activity; substrate specificity. |
| Alpha-oxidation Pathway | Mammals (Peroxisomes) | Degradation of 2-hydroxy fatty acids. gerli.com | Role in regulating cellular levels of this compound. |
| Microbial Hydroxylases | Bacteria, Fungi, Yeasts | Production of various hydroxy fatty acids. nih.gov | Discovery and characterization of novel alpha-hydroxylases. |
Development of Advanced Analytical Techniques for Trace Analysis
A significant barrier to exploring the full biological significance of this compound is the challenge associated with its detection and quantification, especially at the low concentrations typically found in biological samples. mdpi.comnih.gov Future research must prioritize the development of more sensitive, specific, and high-throughput analytical methods.
Currently, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques used for the analysis of hydroxy fatty acids. nih.govnih.govnih.gov However, these methods often require chemical derivatization to improve the volatility and ionization efficiency of the analytes, which can be time-consuming and introduce variability. researchgate.netnih.gov A key area for future development is the creation of analytical platforms that can directly measure underivatized this compound with high sensitivity. This could involve exploring novel ionization techniques in mass spectrometry or advanced separation methods in liquid chromatography.
Another challenge is the differentiation of various positional isomers of hydroxy fatty acids. nih.gov Developing analytical techniques that can unambiguously identify the position of the hydroxyl group without the need for complex sample preparation is crucial. High-resolution mass spectrometry and ion mobility-mass spectrometry are promising avenues for achieving better separation and identification of isomers. researchgate.net
Furthermore, to facilitate larger-scale studies, such as lipidomics profiling in population cohorts, there is a need for more rapid and cost-effective analytical methods. nih.gov This will require innovations in sample preparation to reduce matrix effects and improve extraction efficiency, as well as advancements in data processing software for automated identification and quantification. The use of stable isotope-labeled internal standards is a current best practice for accurate quantification, and the development of a wider range of such standards for different hydroxy fatty acids will be beneficial. nih.gov
Table 3: Comparison of Current and Future Analytical Techniques
| Technique | Advantages | Current Limitations | Future Developments |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution, established methods. gerli.comnih.gov | Requires derivatization, can be destructive. researchgate.net | Two-dimensional GC for enhanced separation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for a wide range of molecules, less destructive. nih.gov | Ion suppression, isomer separation can be challenging. researchgate.netnih.gov | Improved stationary phases, novel ionization sources. |
| Ion Mobility-Mass Spectrometry | Can separate isomers based on shape. researchgate.net | Lower sensitivity for some compounds, requires specialized instruments. researchgate.net | Higher resolution instruments, coupling with advanced LC. |
| Capillary Electrophoresis | High separation efficiency, small sample volume. researchgate.net | Lower sensitivity for some analytes, reproducibility can be an issue. researchgate.net | Coupling with high-sensitivity mass spectrometry detectors. |
Investigation of Cross-Kingdom Metabolic Interactions Involving this compound
The exchange of metabolites between different organisms is a fundamental aspect of ecology, influencing symbiotic and pathogenic relationships. Fatty acids and their derivatives are emerging as key signaling molecules in these cross-kingdom interactions. nih.govresearchgate.net For example, some unsaturated fatty acids produced by bacteria can influence the morphology and virulence of fungi. nih.gov The potential role of this compound in these intricate metabolic networks is a completely unexplored and exciting frontier for research.
Future studies should investigate whether this compound is produced by microorganisms in specific ecological niches and what role it plays in communicating with other organisms. For instance, bacteria residing in the gut or on the skin could produce this compound, which might then influence host immune responses or the growth of other members of the microbiota. It is known that certain bacteria can produce hydroxy fatty acids as components of their cell walls (e.g., in endotoxins) or as secreted signaling molecules. gerli.com
In the context of host-pathogen interactions, it would be valuable to determine if pathogens synthesize or modify host-derived this compound to their advantage. nih.gov Conversely, the host might produce this compound as a defense mechanism. Myristic acid and its derivatives have shown antimicrobial activity, and the addition of a hydroxyl group could modulate this activity. nih.govmdpi.com
Plant-microbe interactions are another promising area of investigation. Plants produce a variety of hydroxy fatty acids as components of cutin and suberin, which act as protective barriers. It is plausible that this compound could be involved in plant defense signaling or in mediating symbiotic relationships with mycorrhizal fungi or nitrogen-fixing bacteria. Sphingolipids containing 2-hydroxy fatty acids have been shown to be important for plant growth and stress responses. researchgate.net
Unraveling these cross-kingdom interactions will require a multidisciplinary approach, combining metabolomics to identify the presence of this compound in complex environmental samples with genetic and molecular biology techniques to understand its effects on different organisms.
Q & A
Q. How is alpha-hydroxy myristic acid synthesized and characterized in laboratory settings?
this compound (2-hydroxy-tetradecanoic acid) is synthesized via hydroxylation of myristic acid or through microbial pathways. Characterization typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the hydroxyl group's position and purity. For reproducibility, experimental protocols should detail reaction conditions, purification steps (e.g., column chromatography), and spectral data comparison with reference libraries (e.g., LMFA01050001 in LipidMaps) . Adherence to standardized reporting, as outlined in scientific journal guidelines, ensures transparency in methodology .
Q. What analytical methods are recommended for identifying and quantifying this compound in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are widely used. For example, GC-MS with derivatization (e.g., methyl ester formation) improves volatility, while LC-MS/MS enables sensitive quantification in complex samples like plasma or urine . Normalization to creatinine is critical for urine metabolomic studies to account for dilution effects, as demonstrated in studies linking this compound to metabolic disorders . Statistical validation (e.g., ANOVA for group comparisons) ensures robustness, as seen in broiler meat fatty acid analyses .
Advanced Research Questions
Q. What role does this compound play in cellular signaling, and how can this be experimentally validated?
this compound may modulate lipid-mediated signaling pathways, such as protein anchoring or inflammatory responses. To validate its role, researchers can employ knock-out models (e.g., CRISPR-Cas9) to disrupt its biosynthesis and observe phenotypic changes. Lipidomics profiling (LC-MS/MS) paired with pathway enrichment analysis (e.g., KEGG) can identify affected pathways. Future studies should explore its potential in enhancing drug bioavailability via lipophilic carriers, as suggested in gene delivery system research .
Q. What are the key challenges in quantifying this compound in heterogeneous biological samples, and how can they be mitigated?
Matrix effects (e.g., ion suppression in MS) and isomer interference (e.g., 3-hydroxy vs. 2-hydroxy derivatives) are major challenges. Strategies include:
Q. How can contradictory data in lipidomics studies involving this compound be resolved?
Contradictions often arise from variability in sample preparation, normalization methods, or cohort selection. For example, plasma studies may show elevated this compound in metabolic syndromes, while urine data normalized to creatinine might not . To resolve discrepancies:
Q. What experimental design considerations are critical for studying this compound in drug delivery systems?
Key considerations include:
- Lipid formulation : Optimize lipid-to-drug ratios to enhance encapsulation efficiency, as shown in myristic acid-loaded lipoplexes .
- In vitro/in vivo correlation : Use cell-line models (e.g., HEK293) for preliminary screening before animal trials .
- Stability testing : Assess degradation under physiological conditions (pH 7.4, 37°C) to ensure delivery system integrity .
- Ethical compliance: Follow institutional guidelines for animal/human studies .
Q. What are the environmental implications of sourcing this compound, and how can sustainability be improved?
Traditional sourcing from palm kernel oil raises concerns about deforestation and biodiversity loss . Sustainable alternatives include:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While toxicity data are limited, general precautions include:
- Using personal protective equipment (PPE) to avoid skin/eye contact .
- Storing the compound in airtight containers at −20°C to prevent degradation .
- Avoiding incompatibles (e.g., strong oxidizers) to prevent hazardous reactions .
Methodological Resources
- Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental documentation and supplementary data submission .
- Statistical Analysis : Use tools like R or Python for metabolomic data normalization and hypothesis testing .
- Ethical Compliance : Align experimental designs with institutional review boards (IRBs) and sustainability frameworks .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
